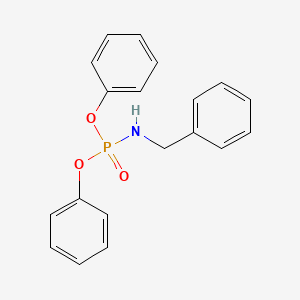

Benzyl-phosphoramidic acid diphenyl ester

Description

Structure

3D Structure

Properties

CAS No. |

33985-75-0 |

|---|---|

Molecular Formula |

C19H18NO3P |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

N-diphenoxyphosphoryl-1-phenylmethanamine |

InChI |

InChI=1S/C19H18NO3P/c21-24(22-18-12-6-2-7-13-18,23-19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h1-15H,16H2,(H,20,21) |

InChI Key |

WWOHGSPVWZHMKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward pathway to Benzyl-phosphoramidic acid diphenyl ester by constructing the phosphoramidate (B1195095) backbone in a single key step. These approaches are characterized by the direct coupling of a phosphorus-containing electrophile with a nitrogen-based nucleophile.

Amidophosphorylation Reactions

Amidophosphorylation reactions represent a fundamental class of transformations for the synthesis of phosphoramidates. These reactions involve the formation of a P-N bond through the reaction of a phosphorus compound with an amine.

A primary and widely utilized method for the synthesis of this compound is the reaction between diphenyl phosphorochloridate and benzylamine (B48309). nih.govnih.govdoaj.org In this reaction, the nucleophilic nitrogen of benzylamine attacks the electrophilic phosphorus atom of diphenyl phosphorochloridate, leading to the displacement of the chloride leaving group and the formation of the desired phosphoramidate. nih.gov An excess of benzylamine is often employed to act as a base, neutralizing the hydrochloric acid generated during the reaction. nih.gov

The reaction is typically carried out in a suitable solvent such as chloroform (B151607) at reduced temperatures, for instance, 273 K, followed by stirring for several hours. nih.gov The product can then be isolated by evaporating the solvent and washing the resulting solid with water. nih.gov Single crystals suitable for X-ray diffraction have been obtained by slow evaporation from a chloroform and n-heptane mixture. nih.gov The molecular structure is characterized by the central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenoxy groups and the benzylamino moiety. nih.gov In the solid state, molecules are interconnected through N-H···O=P hydrogen bonds, forming extended chains. nih.govdoaj.org

| Reactants | Reagents/Solvents | Key Conditions | Product |

| Diphenyl Phosphorochloridate, Benzylamine | Chloroform | 273 K, 4h stirring | This compound |

While direct oxidative cross-coupling methods are more commonly applied to the formation of C-O and C-N bonds, the principles can be conceptually extended to P-N bond formation. chemrxiv.orgmdpi.com These methods typically involve the use of a metal catalyst and an oxidant to couple a P-H compound with an amine. Although specific examples for the direct synthesis of this compound via this route are less common in the literature, related transformations provide a basis for its potential application. For instance, copper-catalyzed oxidative coupling of benzylic C-H bonds with alcohols has been demonstrated, showcasing the utility of such catalytic systems. chemrxiv.org Similarly, iron-catalyzed cross-electrophile coupling of benzyl (B1604629) halides with disulfides offers another precedent for coupling reactions involving benzylic substrates. nih.govchemrxiv.org

The Atherton-Todd reaction is a classic method for the synthesis of phosphoramidates from dialkyl phosphites and amines in the presence of a base and a halogenated solvent like carbon tetrachloride. beilstein-journals.orgnih.gov The reaction proceeds through the in-situ generation of a dialkyl chlorophosphate intermediate, which then reacts with the amine. beilstein-journals.orgnih.gov While the original protocol has drawbacks such as the use of toxic halogenated solvents, modified versions have been developed. nih.govrsc.org

In a modified approach relevant to the synthesis of the target compound, a phosphoryl radical-initiated Atherton-Todd-type reaction has been developed using air as the radical initiator and chloroform as the halogenating reagent. rsc.org This method provides a more environmentally friendly route to phosphoramidates with a broad substrate scope. rsc.org The reaction of diphenyl phosphite (B83602) with benzylamine under these modified Atherton-Todd conditions would be a plausible route to this compound.

| Reactants | Reagents/Solvents | Key Features |

| Diphenyl phosphite, Benzylamine | Air (initiator), Chloroform (halogen source) | Milder conditions, avoids CCl4 |

Diphenylphosphoryl azide (B81097) (DPPA) is a versatile reagent in organic synthesis, known for its use in peptide couplings and the Curtius rearrangement. wikipedia.orgchemicalbook.comchemicalbook.comnih.gov It can also be employed for the synthesis of phosphoramidates. wikipedia.orgchemicalbook.com The reaction of DPPA with an amine, such as benzylamine, proceeds via nucleophilic attack of the amine on the phosphorus atom, leading to the displacement of the azide group and formation of the corresponding phosphoramidate. wikipedia.org This reaction is believed to proceed through an intermediate mixed anhydride. wikipedia.org

DPPA is prepared by the reaction of diphenyl phosphorochloridate with sodium azide in acetone. orgsyn.orgtcichemicals.com The reagent itself is a colorless liquid that is stable for long-term storage if protected from light and moisture. orgsyn.org

| Reactant 1 | Reactant 2 | Key Reagent | Product |

| Diphenylphosphoryl azide | Benzylamine | - | This compound |

Lewis Acid Catalyzed Phosphorimidate Rearrangements for Benzyl Phosphoramidate Derivatives

An alternative strategy for the synthesis of phosphoramidates involves a Lewis acid-catalyzed rearrangement of phosphorimidates. rsc.org This method entails the initial formation of a phosphorimidate from an azide and a phosphite, which then undergoes rearrangement in the presence of a Lewis acid, such as boron trifluoride etherate (BF3•EtO2), to yield the desired phosphoramidate. rsc.org

The general procedure involves dissolving the azide derivative in a dry solvent like benzene, adding the phosphite, and refluxing the mixture. rsc.org After the formation of the phosphorimidate, the Lewis acid is added, and the rearrangement is allowed to proceed at an elevated temperature. rsc.org This methodology has been successfully applied to synthesize various N-alkyl-N-aryl phosphoramidates, and while a direct synthesis of this compound is not explicitly detailed, the synthesis of N-Benzyl-N-ethyl-phosphoramidic acid diethyl ester in high yield demonstrates the applicability of this approach to benzyl-substituted phosphoramidates. rsc.org

| Step | Reactants | Reagents/Solvents | Conditions | Intermediate/Product |

| 1. Phosphorimidate formation | Azide derivative, Phosphite | Dry Benzene | Reflux (80°C) | Phosphorimidate |

| 2. Rearrangement | Phosphorimidate | BF3•EtO2 | 80°C | Phosphoramidate |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into progressively simpler precursors. This process continues until readily available starting materials are identified. For this compound, the analysis focuses on the key bonds that can be strategically disconnected.

Key Disconnections and Synthons in Phosphoramidate Synthesis

The primary disconnection strategy for this compound involves the cleavage of the phosphorus-nitrogen (P-N) bond. This is a common and effective approach in the synthesis of phosphoramidates. nih.govresearchgate.net This disconnection yields two key synthons: a benzylamine synthon and a diphenyl phosphoryl synthon. A synthon is an idealized fragment resulting from a disconnection, which may not be a real molecule. The corresponding real-world chemical equivalents for these synthons are known as synthetic equivalents or reagents.

Another viable disconnection is at the phosphorus-oxygen (P-O) bonds, which would lead to phenol (B47542) and a corresponding phosphoramidyl dichloride synthon. However, the P-N bond disconnection is often preferred due to the wide availability of methods for its formation. nih.gov

| Disconnection | Synthon 1 | Synthetic Equivalent 1 | Synthon 2 | Synthetic Equivalent 2 |

| P-N Bond | Benzylammonium ion | Benzylamine | Diphenyl phosphoryl cation | Diphenyl phosphorochloridate |

| P-O Bond | Phenoxide ion | Phenol | Benzylphosphoramidic dichloride cation | Benzylphosphoramidic dichloride |

The synthesis of phosphoramidates can be broadly categorized into several routes, including the salt elimination route, oxidative cross-coupling, and methods involving azide precursors. nih.govresearchgate.net The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product.

Functional Group Interconversions (FGI) in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis that involves converting one functional group into another to facilitate a key bond-forming reaction or to utilize a more convenient starting material. ub.edusolubilityofthings.comimperial.ac.uk In the context of synthesizing this compound, FGI can be applied to the precursors to optimize the synthetic route.

| Target Functional Group | Precursor Functional Group | Reagents/Conditions | Reference |

| Benzylamine | Benzyl halide | NaN3 followed by reduction (e.g., H2/Pd, LiAlH4) | vanderbilt.edu |

| Benzylamine | Benzyl alcohol | Conversion to tosylate, then reaction with NaN3 and reduction | vanderbilt.edu |

| Benzylamine | Benzonitrile | Reduction (e.g., LiAlH4, H2/catalyst) | vanderbilt.edu |

| Diphenyl phosphorochloridate | Diphenylphosphonic acid | Chlorinating agent (e.g., SOCl2, PCl5) | nih.gov |

Strategic Considerations in Target Molecule Simplification

The disconnection of the P-N bond exemplifies a convergent approach, where the benzylamine and diphenyl phosphorochloridate fragments are prepared or sourced independently before being coupled. nih.gov

Another strategic consideration is the management of protecting groups, although for this specific molecule, protecting groups are generally not required unless modifications are made to the benzyl or phenyl rings that introduce sensitive functional groups. twistbioscience.com The stability of the phosphoramidate linkage under various reaction conditions is also a key factor to consider during the planning of the synthesis. twistbioscience.com

Purification and Isolation Techniques for this compound

The purification of this compound is critical to obtain a product of high purity, which is essential for its intended applications. The most common methods for the purification of phosphoramidates and related compounds are column chromatography and extraction. nih.govgoogle.com

Column Chromatography: Silica gel column chromatography is a widely used technique for the purification of phosphoramidates. nih.govwikipedia.org A solvent system of appropriate polarity is chosen to effectively separate the desired product from unreacted starting materials and byproducts. The choice of eluent is crucial to achieve good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is often employed. The polarity of the eluent can be gradually increased to elute the product. It is important to monitor the fractions using techniques like Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

Extraction: Liquid-liquid extraction can be employed as a preliminary purification step or for the removal of certain impurities. google.comgoogle.com For instance, if the reaction is performed in an organic solvent, washing the reaction mixture with an aqueous solution can remove water-soluble impurities. The pH of the aqueous wash can be adjusted to remove acidic or basic impurities.

Recrystallization: If the final product is a solid, recrystallization can be a highly effective method for purification. nih.gov This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which leads to the formation of pure crystals of the desired compound, leaving impurities dissolved in the solvent.

| Purification Technique | Description | Typical Solvents/Reagents | Key Considerations | Reference |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica gel (stationary phase), Hexane/Ethyl Acetate (mobile phase) | Gradient elution may be required for optimal separation. | nih.govwikipedia.org |

| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquids. | Organic solvent (e.g., dichloromethane, ethyl acetate), aqueous washes (water, brine, dilute acid/base) | pH adjustment of the aqueous phase can selectively remove impurities. | google.comgoogle.com |

| Recrystallization | Purification of solids based on differences in solubility. | A single solvent or a solvent pair in which the compound has high solubility at high temperature and low solubility at low temperature. | Slow cooling promotes the formation of larger, purer crystals. | nih.gov |

Molecular Structure and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for elucidating the solution-state structure and dynamics of Benzyl-phosphoramidic acid diphenyl ester.

1H, 13C, and 31P NMR Chemical Shift Analysis

The ¹H, ¹³C, and ³¹P NMR spectra of this compound provide a wealth of information regarding its molecular framework. In the ¹H NMR spectrum, characteristic signals are observed for the aromatic protons of the benzyl (B1604629) and diphenyl ester groups, typically appearing in the downfield region. The benzylic protons and the amine proton exhibit distinct chemical shifts that are sensitive to the electronic environment. mdpi.comchemicalbook.com

The ¹³C NMR spectrum complements the proton data, with signals corresponding to all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons can be used to probe the electronic effects of the phosphoramidate (B1195095) group. mdpi.comrsc.org The benzylic carbon signal is also a key diagnostic peak.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. For this compound, a single resonance is typically observed, and its chemical shift provides insight into the oxidation state and coordination environment of the phosphorus atom. mdpi.com

Table 1: Representative NMR Chemical Shift Data

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 7.10-7.40 | Aromatic protons (C₆H₅) |

| ¹H | 5.00-5.20 | Benzylic protons (CH₂) |

| ¹H | 4.50-4.70 | Amine proton (NH) |

| ¹³C | 150-152 | C-O (phenoxy) |

| ¹³C | 120-130 | Aromatic carbons (C₆H₅) |

| ¹³C | 67-69 | Benzylic carbon (CH₂) |

| ³¹P | 8-10 | P=O |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Elucidation of Diastereotopic Features via NMR

A significant feature of the NMR spectra of this compound is the observation of diastereotopicity. mdpi.com The two benzylic protons are chemically non-equivalent due to the chiral phosphorus center. This non-equivalence leads to distinct signals for these protons in the ¹H NMR spectrum, often appearing as a complex multiplet. The coupling between these diastereotopic protons and the adjacent phosphorus atom further complicates the signal, providing valuable structural information. Similarly, the carbons of the phenoxy groups may also exhibit diastereotopicity. mdpi.comchemicalbook.com

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of this compound. chemicalbook.com These studies can reveal information about restricted bond rotations, such as the rotation around the P-N bond or the P-O bonds. By analyzing the changes in the NMR line shapes at different temperatures, it is possible to determine the energy barriers for these conformational interchanges. researchgate.netunibas.it

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy provides a "fingerprint" of the molecule by probing its vibrational modes. mdpi.comchemicalbook.comrsc.orgchemicalbook.comcopernicus.orgsigmaaldrich.comnist.gov Key absorption bands in the IR spectrum of this compound can be assigned to specific functional groups.

The P=O stretching vibration is a prominent feature, typically appearing as a strong absorption in the region of 1200-1300 cm⁻¹. The exact frequency can be influenced by hydrogen bonding and the electronic nature of the substituents. The N-H stretching vibration of the phosphoramidate group is observed in the range of 3100-3300 cm⁻¹. The P-N and P-O stretching vibrations give rise to absorptions in the fingerprint region of the spectrum, usually between 900 and 1100 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the C-H stretching of the benzylic CH₂ group appears just below 3000 cm⁻¹. pressbooks.publibretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Bands

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100-3300 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2970 | Medium-Weak |

| P=O Stretch | 1200-1300 | Strong |

| C=C Aromatic Stretch | 1450-1600 | Medium-Weak |

| P-O-C Stretch | 900-1100 | Strong |

| P-N Stretch | 900-1000 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state.

Crystal Lattice Architecture and Packing Arrangements

The crystal structure reveals the precise bond lengths, bond angles, and torsion angles within the molecule. mdpi.comchemicalbook.comsigmaaldrich.comnist.govnih.gov The phosphorus atom typically adopts a distorted tetrahedral geometry. The arrangement of the benzyl and diphenyl ester groups around the phosphorus center is a key feature of the molecular conformation.

Table 3: Illustrative Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z | 4 |

Note: These are example values and will vary for specific crystal structures.

Intermolecular Hydrogen Bonding Networks (N-H⋯O=P)

In the crystalline state, derivatives of benzyl-phosphoramidic acid exhibit a well-organized supramolecular structure established through intermolecular hydrogen bonds. researchgate.net Specifically, the N-H group of the phosphoramidate moiety acts as a hydrogen bond donor, while the phosphoryl oxygen (P=O) of an adjacent molecule serves as the hydrogen bond acceptor. This interaction is denoted as N-H⋯O=P.

Crystallographic studies on a closely related compound, N-(α-methylbenzyl) phosphoramidic acid di-(p-methylphenyl) ester, reveal that these hydrogen bonds are fundamental to the crystal packing. researchgate.net The N-H⋯O=P interactions link individual molecules, resulting in the formation of polymeric zigzag chains throughout the crystalline lattice. researchgate.net These chains are constructed from two alternating, crystallographically independent molecules, demonstrating a repeating pattern of hydrogen-bonded units. researchgate.net This ordered network is a key feature of the solid-state structure of this class of compounds.

Analysis of Phosphorus Coordination Geometry and Bond Parameters

The central phosphorus atom in this compound and its derivatives is characterized by a distorted tetrahedral coordination geometry. This geometry arises from the bonding of the phosphorus atom to four different groups: a doubly bonded oxygen atom (phosphoryl group), a nitrogen atom (from the benzylamine (B48309) moiety), and two oxygen atoms of the phenoxy ester groups.

Detailed X-ray crystallographic analysis of N-(α-methylbenzyl) phosphoramidic acid di-(p-methylphenyl) ester provides precise measurements of the bond lengths and angles around the phosphorus atom, which serve as a reliable model for the title compound. researchgate.net The geometry is confirmed by ab initio calculations, which show agreement with experimental results. researchgate.net

The bond parameters for the two independent molecules found in the asymmetric unit of the crystal structure highlight the specific nature of the phosphorus center. researchgate.net

Table 1: Selected Bond Angles Around the Phosphorus Atom

| Bond Angle | Molecule 1 (P1) | Molecule 2 (P1A) |

|---|---|---|

| O(1)-P(1)-O(2) | 100.8° | 100.2° |

| O(1)-P(1)-O(3) | 118.2° | 117.8° |

| O(2)-P(1)-O(3) | 106.6° | 107.0° |

| O(1)-P(1)-N(1) | 108.9° | 109.9° |

| O(2)-P(1)-N(1) | 104.9° | 105.1° |

| O(3)-P(1)-N(1) | 116.5° | 115.9° |

Data sourced from a crystallographic study of N-(α-methylbenzyl) phosphoramidic acid di-(p-methylphenyl) ester, a closely related derivative. researchgate.net

Table 2: Selected Bond Lengths Around the Phosphorus Atom

| Bond | Molecule 1 (P1) | Molecule 2 (P1A) |

|---|---|---|

| P(1)-O(1) | 1.605 Å | 1.609 Å |

| P(1)-O(2) | 1.608 Å | 1.603 Å |

| P(1)-O(3) | 1.472 Å | 1.475 Å |

| P(1)-N(1) | 1.631 Å | 1.634 Å |

Data sourced from a crystallographic study of N-(α-methylbenzyl) phosphoramidic acid di-(p-methylphenyl) ester, a closely related derivative. researchgate.net

Reactivity Profiles and Mechanistic Investigations

Reaction Pathways Involving the Phosphoryl Group

The phosphoryl group (P=O) is a dominant feature in the reactivity of benzyl-phosphoramidic acid diphenyl ester, primarily serving as a site for nucleophilic attack.

Nucleophilic Attack on the Phosphorus Center

The phosphorus atom in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of the phosphoramidate (B1195095) structure itself and its subsequent reactions. The synthesis often involves a nucleophilic substitution where an amine, in this case benzylamine (B48309), attacks a suitable diphenyl phosphoryl derivative, such as diphenyl phosphoryl chloride. nih.gov The general mechanism involves the lone pair of the amine's nitrogen atom attacking the phosphorus center, leading to the displacement of a leaving group. nih.gov

Role of Intermediates (e.g., Oxo-triphenyl-diphosphoxanium Salts)

In certain synthetic routes for preparing phosphoramidates, reactive intermediates play a crucial role. One such proposed intermediate is the oxo-triphenyl-diphosphoxanium salt. This species can be formed from the reaction of a phosphoric acid with triphenylphosphine (B44618) and carbon tetrachloride. nih.gov Following its formation, this salt serves as a highly reactive phosphorylating agent. A nucleophile, such as an amine, can then attack this intermediate to yield the desired phosphoramidate product along with triphenylphosphine oxide as a byproduct. nih.gov This pathway highlights how the phosphorus center's reactivity can be modulated through the formation of specific, highly electrophilic intermediates.

P-N Bond Reactivity and Transformations

The bond between phosphorus and nitrogen (P-N) in phosphoramidates is a key functional linkage that exhibits characteristic reactivity, particularly towards acid-catalyzed cleavage.

Acid-Catalyzed P-N Bond Cleavage in Phosphoramidic Diesters

The P-N bond in phosphoramidates is known to be labile under acidic conditions, while it remains relatively stable at neutral or alkaline pH. nih.gov The mechanism of acid-catalyzed cleavage involves the protonation of the nitrogen atom of the phosphoramidate. This protonation makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule. The subsequent attack by water leads to the cleavage of the P-N bond, resulting in the formation of the corresponding phosphate (B84403) and amine. nih.gov This pH-responsive behavior is a critical feature of phosphoramidates and is exploited in various applications, such as in the design of prodrugs where the active compound is released under specific acidic conditions. nih.gov Theoretical studies on related organophosphorus compounds confirm that protonation, often at the nitrogen, is a key initial step in the cleavage of bonds to phosphorus. nih.gov

| Condition | Reactivity of P-N Bond | Mechanism |

| Acidic | Labile, prone to cleavage | Protonation of the nitrogen atom, followed by nucleophilic attack of water on the phosphorus center. nih.gov |

| Neutral/Alkaline | Comparatively stable | The nitrogen atom is not protonated, making the phosphorus center less susceptible to nucleophilic attack. nih.gov |

Functional Group Enhancement via Phosphoramidate Moiety

The phosphoramidate moiety can be utilized to enhance the functionality of molecules. It can act as a protecting group for amines or as a precursor to other functional groups. The reactivity of the P-N bond allows for its selective cleavage under specific conditions, unmasking the amine. Furthermore, the phosphoramidate group itself can be a key component of biologically active molecules, where the P-N linkage is essential for their mechanism of action. nih.gov For example, phosphoramidates are integral to the structure of ProTides, which are prodrugs of nucleoside monophosphates used as antiviral agents. The phosphoramidate moiety facilitates cell membrane permeability, and its subsequent intracellular cleavage releases the active nucleotide. nih.gov This demonstrates how the chemical properties of the phosphoramidate group are harnessed to improve the therapeutic potential of drugs. nih.gov

Electrophilic and Nucleophilic Character of this compound

The dual chemical nature of this compound allows it to participate in reactions as both an electrophile and a nucleophile.

The primary electrophilic site is the phosphorus atom, which, as discussed, is susceptible to attack by various nucleophiles. nih.gov This electrophilicity is fundamental to its role as a phosphorylating agent.

Conversely, the compound also possesses nucleophilic centers. The oxygen atom of the phosphoryl group (P=O) has lone pairs of electrons and can act as a nucleophile, particularly in coordinating to metal ions or participating in hydrogen bonding. nih.gov The nitrogen atom of the benzylamino group also retains a lone pair of electrons, and while its nucleophilicity is tempered by its bond to the electron-withdrawing phosphoryl group, it can still exhibit nucleophilic character under certain reaction conditions. Studies have investigated the nucleophilicity of the P=O group in related phosphoramidates. nih.gov The ability of the phosphoramidate to engage in both electrophilic and nucleophilic interactions is a key aspect of its chemical versatility. mdpi.com

Theoretical and Computational Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT calculations are foundational tools in computational chemistry for investigating the properties of molecules. These methods solve the electronic Schrödinger equation to determine the energy and wavefunction of a system, from which numerous properties can be derived. For molecules like Benzyl-phosphoramidic acid diphenyl ester, DFT methods, such as those using the B3LYP functional, are often employed to balance computational cost and accuracy. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles. The core phosphorus atom is expected to adopt a tetrahedral geometry.

Conformational analysis studies the different spatial arrangements of a molecule that arise from rotation around its single bonds. libretexts.orgyoutube.com In this compound, key rotations would occur around the P-N, P-O, and N-C bonds. acs.orgresearchgate.net These rotations give rise to various conformers with different energy levels. The stability of these conformers is influenced by factors like steric hindrance between the bulky phenyl and benzyl (B1604629) groups and electronic interactions. libretexts.orglibretexts.org The most stable conformation will be the one that minimizes these unfavorable interactions. For instance, the rotation around the P-N bond is known to have a restricted nature in similar compounds, indicating a significant energy barrier between different conformations. acs.org

Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical yet chemically reasonable bond lengths and angles based on DFT calculations for analogous phosphoramidate (B1195095) structures. Actual values would require specific calculations for the title compound.

| Parameter | Predicted Value |

|---|---|

| P=O Bond Length | ~1.48 - 1.52 Å |

| P-N Bond Length | ~1.65 - 1.69 Å |

| P-O(phenyl) Bond Length | ~1.60 - 1.64 Å |

| N-C(benzyl) Bond Length | ~1.47 Å |

| O=P-N Bond Angle | ~110° - 114° |

| O=P-O Bond Angle | ~115° - 119° |

| P-N-C Dihedral Angle | Variable (defines conformation) |

Electronic Structure and Charge Distribution

The electronic structure of a molecule describes the distribution and energy of its electrons. Natural Bond Orbital (NBO) analysis is a common computational technique used to translate the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, aligning with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org

For this compound, NBO analysis would reveal a highly polar P=O double bond and significant polarization of the P-N and P-O single bonds, with the electronegative oxygen and nitrogen atoms drawing electron density from the phosphorus atom. researchgate.netutah.edu The analysis also quantifies delocalization effects, such as the interaction between the nitrogen lone pair and the P=O antibonding orbital (nN → σ*P=O), which contributes to the electronic stabilization of the P-N bond. wisc.edu The distribution of charges, often calculated using methods like Mulliken population analysis or NBO, would show a significant positive partial charge on the phosphorus atom and negative charges on the oxygen and nitrogen atoms. researchgate.net The highest occupied molecular orbital (HOMO) is likely to be located on the electron-rich aromatic rings or the nitrogen atom, while the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the phosphoryl group, indicating its susceptibility to nucleophilic attack. nih.gov

Table 2: Hypothetical NBO Charges on Key Atoms This table illustrates the expected charge distribution. The exact values are dependent on the computational method and basis set used.

| Atom | Predicted NBO Charge (a.u.) |

|---|---|

| P (Phosphorus) | +1.2 to +1.5 |

| O (in P=O) | -0.7 to -0.9 |

| N (Nitrogen) | -0.6 to -0.8 |

| O (in P-O-Ph) | -0.5 to -0.7 |

Reaction Mechanism Elucidation via Transition State Analysis and Energy Profiles

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a reaction's energy profile can be constructed. acs.org The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.netnih.gov

For this compound, a key reaction to study would be its hydrolysis. acs.orgrsc.org DFT calculations can distinguish between different possible mechanisms, such as an associative mechanism, which involves the formation of a pentacoordinate intermediate, or a dissociative mechanism, which proceeds through a metaphosphate-like transition state. rsc.orgfrontiersin.org By calculating the activation free energies for each pathway, the most favorable mechanism can be identified. rsc.org These calculations can also model the explicit role of solvent molecules or catalysts in stabilizing transition states and influencing the reaction rate and outcome. frontiersin.org

Quantum Chemical Topology Methods

Quantum Chemical Topology methods analyze the scalar fields derived from the wavefunction, such as the electron density, to partition a molecule into atoms and characterize the chemical bonds between them.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). pitt.edunih.gov This analysis identifies critical points in the electron density, which are used to define atoms, bonds, rings, and cages. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. researchgate.netnih.gov

In this compound, QTAIM analysis would be used to characterize the nature of the P=O, P-N, and P-O bonds. The properties at the BCP, such as the value of the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide quantitative information about the bond's strength and type. nih.govresearchgate.net For the polar covalent bonds in this molecule, one would expect positive values for the Laplacian of the electron density, indicating a depletion of charge at the BCP, which is characteristic of closed-shell interactions. nih.govacs.org The ellipticity of the bond, another topological parameter, can provide insight into the π-character of the P=O bond.

Noncovalent Interactions Reduced Density Gradient (NCI-RDG) Analysis

Noncovalent interactions (NCIs) are crucial for determining the conformation and packing of molecules. acs.orgqub.ac.uk The NCI-RDG method is a computational tool that visualizes weak and noncovalent interactions in real space based on the electron density and its reduced density gradient (RDG). scielo.org.mxnih.gov The analysis generates 3D isosurfaces that highlight regions of interaction, which are color-coded to indicate their nature: strong attractive interactions (like hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. scielo.org.mxresearchgate.net

Prediction of Spectroscopic Parameters and pKa Values

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting spectroscopic parameters and acidity constants (pKa) of organophosphorus compounds.

The prediction of NMR chemical shifts, especially for the ³¹P nucleus, is a key application of computational chemistry in the study of phosphoramidates. Various DFT functionals and basis sets are employed to calculate the NMR shielding tensors, which are then converted to chemical shifts.

For this compound, DFT calculations could be employed to predict its ¹H, ¹³C, and ³¹P NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen computational level (functional and basis set) and the treatment of solvent effects. Studies have shown that a good correlation between calculated and experimental shifts can be achieved, although scaling methods are often necessary to improve the accuracy. beilstein-journals.org For instance, a modest fit to experimental values can be significantly improved by a linear fit plotted against experimental data. beilstein-journals.org

The choice of DFT functional is critical. While standard functionals like B3LYP are widely used, others such as PBE0 have also been shown to provide excellent results for predicting NMR shielding constants, sometimes with adjustments to the amount of exact exchange. nih.gov The inclusion of dispersion corrections (e.g., D3) can also be important for obtaining accurate geometries, which in turn affects the predicted NMR parameters. nih.gov

A hypothetical set of predicted NMR chemical shifts for this compound, based on DFT calculations, is presented in the table below. These values are illustrative and would be expected from calculations using a functional like PBE0 with a suitable basis set (e.g., def2-TZVPP) and a solvent model. nih.gov

| Atom | Predicted Chemical Shift (ppm) |

| ³¹P | 8.5 |

| ¹H (CH₂) | 4.95 |

| ¹H (NH) | 7.80 |

| ¹³C (CH₂) | 45.2 |

| ¹³C (C=O of ester) | Not Applicable |

| ¹³C (aromatic) | 120-130 |

Note: The above table is interactive and contains plausible predicted data for illustrative purposes.

The acidity of the N-H proton in this compound is a key property influencing its reactivity and biological interactions. Computational methods can predict the pKa value by calculating the Gibbs free energy change of the deprotonation reaction in solution. nih.gov Multiple linear regression models using computational descriptors have been successfully applied to predict the pKa of acidic phosphorus-containing compounds with high accuracy. nih.gov

For this compound, the pKa would be influenced by the electronic effects of the benzyl and diphenyl ester groups. The pKa can be computationally estimated by calculating the energies of the protonated and deprotonated species in a solvent model. The relationship between experimental pKa values and structural parameters obtained from DFT calculations can be established through regression analysis. nih.gov

A plausible predicted pKa value for the N-H proton of this compound is presented below, based on computational models.

| Parameter | Predicted Value |

| pKa | 1.5 |

Note: The above table is interactive and contains a plausible predicted value for illustrative purposes.

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques are essential for understanding how this compound interacts with other molecules, such as biological macromolecules or solvent molecules. These studies can reveal the nature and strength of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions.

Given the structural similarities of phosphoramidates to the phosphate (B84403) backbone of DNA and to transition states of enzymatic reactions, molecular modeling can be used to investigate the potential interactions of this compound with proteins and nucleic acids. For example, molecular docking simulations could predict the binding mode and affinity of the compound to the active site of an enzyme. Studies on similar phosphoramidate derivatives have shown that they can act as intercalators in DNA. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the compound when interacting with a biological target. These simulations can reveal conformational changes in both the ligand and the macromolecule upon binding and can be used to estimate binding free energies. For instance, MD simulations have been used to study the interactions of non-natural base pairs, highlighting the importance of both base pairing and stacking interactions. nih.gov

A hypothetical study could model the interaction of this compound with a protein kinase. The phosphoramidate moiety could mimic the phosphate group of ATP, and the benzyl and phenyl groups could engage in hydrophobic and π-stacking interactions within the ATP-binding pocket.

The behavior of this compound in different solvents can also be investigated using molecular modeling. The explicit or implicit inclusion of solvent molecules in simulations allows for the study of solvation effects on the conformation and reactivity of the compound.

Furthermore, under certain conditions, phosphoramidate derivatives can undergo self-assembly. Molecular modeling can be used to explore the potential for this compound to form aggregates or other supramolecular structures, driven by intermolecular interactions between the aromatic rings and hydrogen bonding involving the N-H and P=O groups.

Synthesis and Reactivity of Structural Analogues and Derivatives

Phosphoramidic Acid Derivatives with Modified Amine or Ester Moieties

The synthesis of N-substituted phosphoramidates can be achieved through various established methods, often adapting protocols from amine chemistry. A common strategy is the reductive amination of benzaldehydes with a primary phosphoramidate (B1195095), or the direct alkylation of a phosphoramidate using a substituted benzyl (B1604629) halide. nih.gov For instance, the synthesis of secondary amines via reductive amination involves reacting a primary amine with an aldehyde to form an imine, which is then reduced, for example, with sodium borohydride. nih.gov Such approaches allow for the introduction of a wide array of substituents onto the benzyl group, which can in turn influence the electronic and steric properties of the entire molecule.

The stability and reactivity of the resulting ester are influenced by these substitutions. The introduction of substituents on the phenyl ring of a benzyl ester can significantly alter its stability towards acids. thieme-connect.de For example, an electron-donating group like 4-methoxy increases acid lability, whereas electron-withdrawing groups like 4-nitro produce esters that are more stable than the unsubstituted benzyl ester. thieme-connect.de In the context of complex molecules, the presence of activating substituents on the nitrogen has been shown to make the N-benzyl group susceptible to cleavage under acidic conditions.

The ester portion of the molecule can also be modified. Esterification of N-benzyl-N-t-butoxycarbonyl-amides with various alcohols, including unsaturated ones, can be accomplished under metal-free conditions using catalytic amounts of lithium tert-butoxide. sioc-journal.cn This highlights a pathway to diverse ester derivatives. Research on N-benzyl-2-acetamidopropionamide derivatives has shown that incorporating different substituents can lead to compounds with potent biological activities, underscoring the importance of systematic structural modification. nih.gov

Table 1: Examples of N-Substituted Benzyl Derivatives and Synthetic Observations

| Derivative Class | Synthetic Method | Key Observation | Reference |

|---|---|---|---|

| N-Benzyl Phenethylamines | Reductive Amination | N-benzyl substitution can dramatically improve biological affinity and functional activity compared to simple N-alkylation. | nih.gov |

| Substituted Benzyl Esters | Esterification | Substituents on the benzyl ring alter acid stability; electron-donating groups increase lability, while electron-withdrawing groups decrease it. | thieme-connect.de |

| N-Benzyl-2-acetamidopropionamide | Multi-step synthesis | Incorporation of heteroatom substituents at specific sites is a key structural feature for activity. | nih.gov |

The substitution of a phosphoryl oxygen atom with selenium yields selenophosphoramidates, a class of compounds with distinct reactivity. Two primary synthetic routes have been developed using H-phosphonate derivatives as key intermediates. nih.gov

The first is a one-pot method involving the condensation of an amine with an H-phosphonate monoester, facilitated by a coupling agent. The resulting intermediate is then oxidized using elemental selenium to give the final selenophosphoramidate. nih.gov

The second approach utilizes an oxidative condensation reaction. An H-phosphonoselenoate monoester is reacted with an amine in the presence of an oxidizing agent like iodine. nih.gov This second method is reported to be particularly suitable for the synthesis of selenophosphoramidates bearing bulky or sterically hindered amine residues. nih.gov Both synthetic strategies are noted for their efficiency and experimental simplicity and can also be adapted to produce the corresponding thiophosphoramidate analogues. nih.gov

Bisphosphoramidates and Phosphoric Triamide Structures

Expanding the core structure to include multiple phosphoramidate linkages leads to bisphosphoramidates and related compounds. Phosphoric triamides, which have the general structure O=P(NR₂)₃, represent the full substitution of the hydroxyl groups of phosphoric acid with amine groups. wikipedia.org Their synthesis can be achieved by reacting phosphorus oxychloride with an excess of the desired amine. wikipedia.org

The structural characteristics of these compounds are often defined by strong intermolecular interactions. For example, the X-ray crystallographic analysis of certain N-acyl phosphoric triamides reveals the formation of centrosymmetric dimers through robust intermolecular –P=O···H–N– hydrogen bonds. These dimers can further assemble into more complex one-dimensional or three-dimensional networks via additional C–H···O and C–H···Cl hydrogen bonds.

Farnesyl diphosphate (B83284) synthase has been crystallized with a bisphosphonate inhibitor, minodronate, providing insight into the binding of molecules with multiple phosphate-like groups. nih.gov The synthesis of bis-phosphate iminoaltritol enantiomers has also been achieved, demonstrating complex multi-step pathways to these structures. nih.gov

Table 2: Crystallographic Data for a Representative Phosphoric Triamide Derivative

| Parameter | Description | Value / Observation |

|---|---|---|

| Molecular Structure | Dimerization | Forms centrosymmetric dimers in the solid state. |

| Primary Interaction | Hydrogen Bonding | Strong –P=O···H–N– hydrogen bonds link the monomers. |

| Supramolecular Assembly | Network Formation | Dimers connect into 1-D or 3-D chains via C–H···O and other weak H-bonds. |

| Compound Class | Phosphoric Triamide | Contains a P(O)(NR₂)₃ core structure. |

Note: This table is a generalized representation based on findings for N-acyl phosphoric triamides.

Mechanistic Comparisons with Related Organophosphorus Compounds (e.g., Phosphinates, Phosphates)

The reactivity of phosphoramidates, particularly in hydrolysis, shows distinct mechanistic features when compared to other organophosphorus compounds like phosphinates and phosphates.

The hydrolysis of phosphinates and phosphonates can proceed through several mechanisms, including the AAc2 (bimolecular, acyl-cleavage) and AAl1 (unimolecular, alkyl-cleavage) pathways, depending on the substrate and conditions. nih.govresearchgate.net For instance, in the acid-catalyzed hydrolysis of certain phosphonate (B1237965) esters, the reaction proceeds via an AAc2 mechanism, but for esters with groups like isopropyl, an AAl1 mechanism can be substantiated. nih.gov

In contrast, the hydrolysis of phosphoramidates is characterized by the lability of the P-N bond, especially under acidic conditions. nih.gov The mechanism often involves the protonation of the nitrogen atom, which makes the phosphorus center more electrophilic and susceptible to nucleophilic attack by water. nih.gov This selective cleavage of the P-N bond is a hallmark of phosphoramidate reactivity. nih.gov

Studies on the hydrolysis of phosphonamides (which, like phosphoramidates, contain a P-N bond) suggest a mechanism consistent with an Sₙ2(P) pathway. osti.gov Key findings for phosphonamide hydrolysis include a first-order dependence on acidity in the pH 4-7 range, predominant N-protonation, and a Brønsted β value that implies the rate-determining step is the breakage of the P-N bond. osti.gov This contrasts with many phosphate (B84403) ester hydrolysis mechanisms where P-O bond cleavage is central.

Table 3: Comparison of Hydrolysis Mechanisms

| Compound Class | Key Mechanistic Features | Common Pathways | Rate-Determining Step |

|---|---|---|---|

| Phosphoramidates | Acid-labile P-N bond; rate depends on N-protonation. nih.gov | Sₙ2(P)-like | P-N bond cleavage. osti.gov |

| Phosphinates | Can involve P-O or C-O cleavage; sensitive to steric hindrance. nih.govresearchgate.net | AAc2, AAl1 | Varies with substrate and conditions. |

| Phosphates / Phosphonates | Generally involves nucleophilic attack at phosphorus; cyclic esters are much more reactive. nih.govresearchgate.net | AAc2 | P-O bond cleavage. |

Advanced Applications in Chemical Synthesis and Catalysis

Benzyl-phosphoramidic Acid Diphenyl Ester as a Phosphorylating Agent

While specific literature detailing this compound as a phosphorylating agent is sparse, the parent compound, diphenyl phosphoramidate (B1195095), serves as a key reference for this reactivity. cas.orgsigmaaldrich.com Phosphoramidates, in general, are utilized to introduce the phosphoryl group (P=O) into various substrates. The reaction typically involves the nucleophilic attack of a substrate, such as an alcohol, on the phosphorus center, leading to the displacement of a leaving group. The presence of the phenoxy groups on the phosphate (B84403) center makes them good leaving groups, facilitating the transfer. The N-benzyl group would primarily modify the steric and electronic environment of the phosphorus center, potentially influencing the rate and selectivity of the phosphorylation reaction compared to the unsubstituted parent amide.

Ligand Design in Metal-Catalyzed Transformations

Phosphoramidates have emerged as a highly versatile and "privileged" class of chiral ligands in the field of asymmetric catalysis. nih.gov Their modularity, arising from the ease with which both the diol backbone (often a binaphthol, or BINOL, unit instead of the two phenyl groups) and the amine component (such as benzylamine) can be varied, allows for the creation of large ligand libraries. nih.gov This "fine-tuning" capability is crucial for optimizing stereoselectivity in a wide array of metal-catalyzed reactions. nih.govnih.gov

Chiral phosphoramidate ligands, particularly those derived from axially chiral backbones like BINOL, have proven exceptionally effective in achieving high levels of stereocontrol in transition metal catalysis. nih.govnih.gov These monodentate ligands are instrumental in numerous asymmetric transformations, including hydrogenations, conjugate additions, and allylic alkylations. dicp.ac.cnresearchgate.net The combination of a chiral scaffold with the phosphoramidate moiety creates a well-defined chiral pocket around the metal center, which effectively dictates the facial selectivity of substrate approach.

For instance, phosphoramidate ligands have been successfully employed in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins and the palladium-catalyzed asymmetric allylic alkylation of allylic acetates, often achieving excellent enantioselectivities (ee). dicp.ac.cnresearchgate.net The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to match the specific demands of a catalytic reaction. nih.govresearchgate.net

Table 1: Application of Chiral Phosphoramidite (B1245037) Ligands in Asymmetric Catalysis

| Ligand Type | Reaction | Substrate Example | Enantioselectivity (ee) | Ref |

|---|---|---|---|---|

| BINOL-based Phosphoramidite | Rh-catalyzed Hydrogenation | Methyl (Z)-α-acetamidocinnamate | Up to 99.9% | researchgate.net |

| BINOL-based Phosphoramidite | Rh-catalyzed Hydrogenation | Dimethyl itaconate | Up to 99.9% | researchgate.net |

| BINOL-based Phosphoramidite | Pd-catalyzed Allylic Alkylation | rac-(E)-1,3-diphenylallyl acetate (B1210297) | High | researchgate.net |

| Phosphine-phosphoramidite | Rh-catalyzed Hydrogenation | (Z)-β-dehydroamino acid esters | > 99% | dicp.ac.cn |

Note: The table showcases results from phosphoramidite ligands, which are structurally very similar to phosphoramidates and highlight the potential of the P-N linkage in creating effective chiral environments.

Phosphoramidic acids can act as powerful Brønsted acid catalysts. bohrium.comunito.it Furthermore, their structure allows them to function as bifunctional catalysts, where the acidic N-H proton and the basic phosphoryl oxygen (P=O) work in concert to activate both the electrophile and the nucleophile in a reaction. bohrium.comnih.gov This cooperative catalysis can lead to enhanced reactivity and stereocontrol that is not achievable with single-function catalysts. nih.gov

In a typical bifunctional catalytic cycle, the P=O group can act as a hydrogen bond acceptor, activating a nucleophile, while the acidic proton activates an electrophile, often an imine. nih.govresearchgate.net This dual activation within a single chiral catalyst scaffold organizes the transition state, leading to high enantioselectivity in reactions like the Mannich reaction. researchgate.net The benzyl (B1604629) group on the nitrogen atom can introduce specific steric interactions or non-covalent interactions, such as CH-π, which can further influence the stereochemical outcome. rsc.org

Building Blocks for Complex Molecular Architectures

The phosphoramidate functional group serves as a versatile building block for the synthesis of more complex molecular structures, including various heterocyclic systems and polymers.

This compound and its analogs are potential precursors for the synthesis of phosphorus- and nitrogen-containing heterocycles. nih.gov For example, synthetic routes towards benzoazaphospholes can involve the intramolecular cyclization of precursors bearing both an amine and a phosphine (B1218219) or phosphonate (B1237965) group on an aromatic ring. nih.gov A molecule like this compound could, through a series of transformations (e.g., reduction of the phosphate and intramolecular cyclization), be envisioned as a starting point for such heterocyclic frameworks. The synthesis of these heterocycles is of significant interest due to their potential applications in materials science and medicinal chemistry. kit.eduorganic-chemistry.org

Phosphoramidic acids and related phosphazene bases have been identified as potent organocatalysts for the Ring-Opening Polymerization (ROP) of cyclic esters, such as ε-caprolactone (ε-CL) and lactide. bohrium.comnih.govrsc.org These metal-free systems are of great interest for producing biocompatible and biodegradable polyesters.

In this context, a phosphoramidic acid can act as a bifunctional catalyst. bohrium.com The acidic proton activates the monomer (e.g., by protonating the carbonyl of ε-CL), while the basic P=O group activates the initiator (typically an alcohol) via hydrogen bonding. This dual activation facilitates the nucleophilic attack of the initiator on the activated monomer, initiating polymerization. This mechanism allows for controlled polymerization, yielding polyesters with predictable molecular weights and narrow molar mass distributions. bohrium.comrsc.org The use of various protic initiators, including alcohols, amides, and carboxylic acids, has been explored, demonstrating the versatility of this catalytic system. rsc.orgresearchgate.net

Table 2: Phosphoramidic Acid-Catalyzed Ring-Opening Polymerization (ROP) of ε-Caprolactone (ε-CL)

| Catalyst | Initiator | Monomer | Resulting Polymer | Features | Ref |

|---|---|---|---|---|---|

| (PhO)2P(O)OH (PA) | Benzyl Alcohol | ε-CL | Polycaprolactone (PCL) | Controlled polymerization | bohrium.com |

| (PhO)2P(O)NH(SO2CF3) (PAA) | Benzyl Alcohol | ε-CL | Polycaprolactone (PCL) | Higher activity than PA, well-defined polymers | bohrium.com |

Q & A

Q. What are the optimal synthetic routes for benzyl-phosphoramidic acid diphenyl ester, and how can reaction conditions be tailored to improve yields?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between diphenyl phosphorochloridate and benzylamine in chloroform at 273 K, followed by solvent evaporation and crystallization . To optimize yields:

- Catalyst Selection : Use stoichiometric excess of benzylamine (2:1 molar ratio to phosphorochloridate) to drive the reaction to completion.

- Solvent Choice : Chloroform is preferred due to its polarity and compatibility with amine reactants.

- Temperature Control : Maintain low temperatures (0–5°C) to minimize side reactions like hydrolysis.

Alternative methods include polyphosphoric acid-catalyzed benzyl rearrangements (e.g., Bhure et al., 2007), which offer higher regioselectivity for structurally analogous esters .

Q. Which analytical techniques are most effective for characterizing this compound, and what structural insights do they provide?

Methodological Answer:

- X-Ray Diffraction (XRD) : Resolves bond lengths (e.g., P–O = 1.4567 Å, P–N = 1.5952 Å) and tetrahedral geometry around phosphorus, critical for understanding steric and electronic effects .

- Infrared Spectroscopy (IR) : Key peaks include N–H stretching at ~3165 cm⁻¹ and P=O vibrations at ~1242 cm⁻¹, confirming amide and phosphate ester functionalities .

- Nuclear Magnetic Resonance (NMR) : Use P NMR to identify phosphorus environments (δ ~0–30 ppm for phosphoramidates) and H NMR to verify benzyl group integration .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or rearrangement pathways?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates (e.g., phosphorylated amines).

- Isotopic Labeling : Use O-labeled phosphorochloridate to trace oxygen transfer in hydrolysis or trans-esterification reactions .

- Computational Modeling : Density Functional Theory (DFT) can predict transition states, such as the tetrahedral intermediate in benzylamine substitution, and assess energy barriers .

Q. What computational approaches are suitable for predicting the stability and reactivity of this compound in complex systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model hydrogen-bonding networks (e.g., N–H⋯O=P interactions) to assess crystal packing stability .

- Quantum Mechanical Calculations : Evaluate bond dissociation energies (e.g., P–N vs. P–O) to predict hydrolytic or thermal degradation pathways.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound is studied for bioactivity .

Q. How can contradictions in reported synthetic yields or spectroscopic data for this compound be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous chloroform) and reaction atmosphere (N₂ vs. air).

- Cross-Validation : Compare XRD data (e.g., P–O bond lengths) across studies to identify crystallographic discrepancies .

- Systematic Variation : Test alternative catalysts (e.g., NaH in THF for deprotonation) to assess yield variability in esterification .

Q. What advanced applications does this compound have in polymer science or materials chemistry?

Methodological Answer:

- Polymer Additives : Incorporate as a flame retardant or plasticizer in polyphosphonatocarbonates via trans-esterification with diphenols (e.g., bisphenol A) .

- Coordination Chemistry : Explore metal-ligand interactions using the amide and phosphate groups for catalyst design or supramolecular assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.